

4-Chloro-N,N-dimethylbenzamide molecular weight

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Compound of Interest

Compound Name: **4-Chloro-N,N-dimethylbenzamide**

Cat. No.: **B085207**

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An In-Depth Technical Guide to the Molecular Weight and Characterization of **4-Chloro-N,N-dimethylbenzamide**

Introduction

In the landscape of organic synthesis and drug development, the precise characterization of chemical intermediates is a foundational pillar of success. **4-Chloro-N,N-dimethylbenzamide** (CAS No. 14062-80-7) is a substituted benzamide that serves as a critical building block in the synthesis of more complex molecules, including specialized agrochemicals and potential pharmaceutical candidates.^[1] Its utility stems from a stable, yet reactive, structure that allows for further functionalization.

The molecular weight of a compound is its most fundamental quantitative property. It governs stoichiometric calculations for synthesis, dictates the response in mass-sensitive analytical detectors, and is a critical parameter for registration and quality control. This guide provides an in-depth analysis of the molecular weight of **4-Chloro-N,N-dimethylbenzamide**, framed within the practical context of its synthesis, analytical verification, and application. It is designed for researchers, chemists, and drug development professionals who require both theoretical accuracy and field-proven methodologies.

Section 1: Core Molecular Identity and Physicochemical Properties

A compound's identity is defined by its structure, formula, and resulting physical properties. These elements are inextricably linked, with the molecular weight being a direct calculation from the molecular formula.

Chemical Structure and Formula

4-Chloro-N,N-dimethylbenzamide possesses a central benzamide core. A chlorine atom is substituted at the para (4-position) of the phenyl ring, and two methyl groups are attached to the amide nitrogen.

The verified molecular formula for this compound is $C_9H_{10}ClNO$.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The Definitive Molecular Weight

The molecular weight (MW) is the sum of the average atomic weights of all atoms in the molecule. It is the value used for weighing out bulk materials in the laboratory.

Calculation:

- 9 Carbon atoms: $9 \times 12.011 \text{ u} = 108.099 \text{ u}$
- 10 Hydrogen atoms: $10 \times 1.008 \text{ u} = 10.080 \text{ u}$
- 1 Chlorine atom: $1 \times 35.453 \text{ u} = 35.453 \text{ u}$
- 1 Nitrogen atom: $1 \times 14.007 \text{ u} = 14.007 \text{ u}$
- 1 Oxygen atom: $1 \times 15.999 \text{ u} = 15.999 \text{ u}$
- Total Molecular Weight = $183.638 \text{ u} \text{ (g/mol)}$

This calculated value aligns with data from numerous authoritative sources, which report values ranging from 183.63 g/mol to 183.64 g/mol .[\[4\]](#)[\[5\]](#) For most practical purposes, 183.64 g/mol is the accepted value.

It is crucial to distinguish molecular weight from monoisotopic mass (183.0450916 Da), which is calculated using the mass of the most abundant isotopes of each element.[\[4\]](#)[\[5\]](#) Monoisotopic mass is the value experimentally determined by high-resolution mass spectrometry.

Summary of Physicochemical Properties

For any researcher, a comprehensive understanding of a compound's properties is essential for its effective use and handling. The following table summarizes the key physicochemical data for **4-Chloro-N,N-dimethylbenzamide**.

Property	Value	Source(s)
CAS Number	14062-80-7	[2] [3] [4]
Molecular Formula	C ₉ H ₁₀ ClNO	[2] [6]
Molecular Weight	183.64 g/mol	[2] [7]
Appearance	Off-white solid	[8]
Melting Point	57-59 °C	[7]
Boiling Point	128-130 °C @ 1.2 Torr	[5]
IUPAC Name	4-chloro-N,N-dimethylbenzamide	[3] [4]
SMILES	CN(C)C(=O)C1=CC=CC=C1Cl	[4] [9]
InChIKey	FARSXMMESQDZMY-UHFFFAOYSA-N	[2] [3] [4]

Section 2: Synthesis and Manufacturing Context

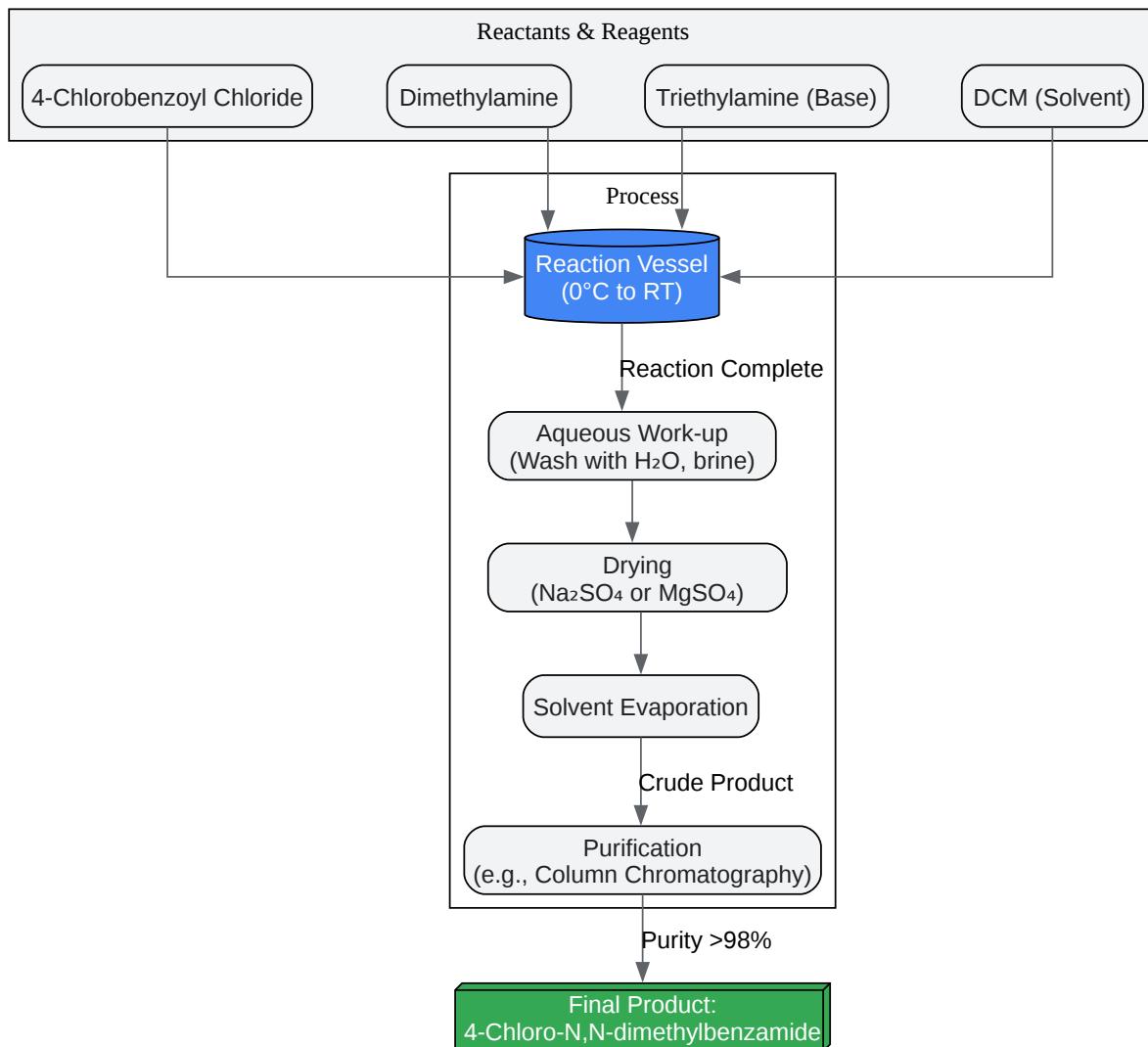
Understanding the synthesis of **4-Chloro-N,N-dimethylbenzamide** is vital, as the choice of route and purification methods directly impacts the final purity and validates its identity. It is almost exclusively produced as an intermediate for further chemical reactions.

Dominant Synthetic Pathway: Acylation of Dimethylamine

The most direct and industrially scalable method for preparing **4-Chloro-N,N-dimethylbenzamide** is the Schotten-Baumann reaction, which involves the acylation of dimethylamine with 4-chlorobenzoyl chloride.[\[6\]](#)

Causality of Experimental Choices:

- Reactants: 4-chlorobenzoyl chloride is a highly reactive acylating agent, making the reaction efficient. Dimethylamine is a potent nucleophile.
- Solvent: An inert aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.
- Base: A tertiary amine base (e.g., triethylamine) is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because HCl would otherwise protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction.



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